Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
Description
Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a triazole ring annulated to a pyrimidine scaffold at the [4,3-c] position.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLRKGHZGPPDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518418-22-8 | |
| Record name | ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the heterocyclic system. This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light . The reaction typically involves the formation of an intermediate adduct, followed by ring opening and closure to yield the desired product.
Chemical Reactions Analysis
Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antiviral and antimicrobial agent . The compound has also been investigated for its potential use in the treatment of cancer, as it exhibits inhibitory effects on certain enzymes involved in cancer cell proliferation . Additionally, it has applications in the field of materials science, where it is used as a building block for the synthesis of novel materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the desired therapeutic effects. The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomerism: [4,3-c] vs. [1,5-c] and [4,3-a] Systems
The annulation position of the triazole ring critically influences physicochemical and spectroscopic properties:
- [1,2,4]Triazolo[4,3-c]pyrimidines : These isomers exhibit distinct downfield shifts in $ ^1H $-NMR spectra due to electron-withdrawing effects of the triazole ring. For example, in compound 9 ([4,3-c] isomer), the C3-H and C5-H protons appear at lower fields compared to [1,5-c] analogs .
- [1,2,4]Triazolo[1,5-c]pyrimidines : These isomers (e.g., compound 8 ) display upfield shifts for analogous protons, attributed to reduced electron withdrawal. The isomerization between [4,3-c] and [1,5-c] systems occurs via acid-catalyzed Dimroth rearrangement, highlighting their interconvertibility under specific conditions .
- [1,2,4]Triazolo[4,3-a]pyrimidines : Derivatives like 14b (Ethyl 7-ethyl-1-(3-fluorophenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate) show distinct solubility and stability profiles. For instance, Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate (CAS 1335055-70-3) has a molecular weight of 192.18 and is stored at room temperature, contrasting with [4,3-c] analogs that may require stricter conditions .
Table 1: Key Properties of Selected Triazolopyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Fluorine and nitro substituents (e.g., in NO2L from ) enhance electrophilicity, affecting reactivity in molecular docking studies .
- Alkyl and Aryl Groups : Ethyl and phenyl substituents (e.g., 14b , 28a ) improve lipophilicity and thermal stability. For example, 14b has a melting point of 92–94°C, while phenyl-substituted 13d achieves an 81% yield .
Spectroscopic Differentiation
- NMR Shifts : [4,3-c] isomers exhibit downfield shifts for triazole protons (e.g., 9.32 ppm in 2a vs. 8.63 ppm in 3a for triazoloquinazolines), attributed to anisotropic effects of the fused ring system .
- Mass Spectrometry : HRMS data for derivatives like 14b (C₉H₈FN₄O₂) confirm molecular formulae and fragmentation patterns critical for structural elucidation .
Biological Activity
Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, highlighting key findings from recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. Various methods have been reported for its preparation, often utilizing hydrazones and pyrimidinones as starting materials. The synthesis can be optimized through different reaction conditions and solvents to yield high purity products suitable for biological testing.
Antihypertensive Effects
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyrimidine exhibit significant antihypertensive properties. In one study, compounds were evaluated for their ability to inhibit angiotensin-converting enzyme (ACE), with some derivatives demonstrating comparable efficacy to established antihypertensive agents like captopril. The mechanism is believed to involve calcium channel blockade and vasodilation effects .
Anticancer Activity
This compound has shown promising anticancer activity in various in vitro studies. For instance, it was tested against several cancer cell lines and exhibited significant cytotoxicity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, it demonstrated enhanced activity against gastric cancer cells with c-Met oncogene amplification .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Studies have reported that it possesses notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus flavus and Aspergillus niger. The structure-activity relationship (SAR) analyses suggest that modifications on the triazole or pyrimidine rings can enhance antimicrobial efficacy .
Case Studies
- Antihypertensive Study : A study involving the administration of this compound in hypertensive animal models showed a significant reduction in blood pressure compared to control groups. The study concluded that the compound could serve as a lead for developing new antihypertensive drugs .
- Anticancer Efficacy : In vitro assays conducted on various cancer cell lines indicated that this compound inhibited tumor growth significantly. The IC50 values varied among different cell lines but were generally in the low micromolar range, suggesting potent anticancer properties .
Research Findings Summary Table
| Biological Activity | Tested Against | Efficacy | Mechanism |
|---|---|---|---|
| Antihypertensive | Hypertensive rats | Significant BP reduction | ACE inhibition |
| Anticancer | Gastric cancer cells | IC50 ~ 5 µM | Apoptosis induction |
| Antimicrobial | E. coli & S. aureus | Inhibition of growth | Disruption of bacterial cell wall |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of N-acetylamidrazones with suitable precursors under reflux conditions, as described for analogous triazolo-pyrimidines . Alternative routes involve base-mediated reactions (e.g., K₂CO₃ in DMF) between 1,2,4-triazoles and α,β-unsaturated esters, achieving yields up to 72% . Key factors include temperature control (80–100°C), solvent polarity, and stoichiometric ratios of reagents.
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and functional groups, while X-ray crystallography resolves fused-ring planarity and bond angles . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (LC-MS) validates molecular weight (e.g., m/z 221.2 for C₉H₈N₄O₂) .
Q. What strategies are effective for functionalizing the ester group to generate derivatives?
- Methodology : Hydrolysis with hydrazine hydrate in ethanol yields acid hydrazides, which can be further modified via thiocarbamoylation (using KSCN/HCl) to introduce thiosemicarbazide moieties . Alkylation or acylation of the triazole nitrogen is achieved under basic conditions (e.g., NaH in THF) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, aryl substitution) affect biological activity in triazolo-pyrimidine derivatives?
- Methodology : Structure-Activity Relationship (SAR) studies show bromophenyl or chlorophenyl substituents at position 7 enhance anticancer activity by improving target binding (e.g., kinase inhibition). Ethyl ester groups optimize solubility for in vitro assays, while methyl substitutions reduce metabolic stability . Quantitative SAR (QSAR) models using Hammett constants (σ) and logP values predict bioactivity trends .
Q. What experimental and computational methods elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) to targets like dihydrofolate reductase. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Asp27, hydrophobic contacts with Phe31) . Comparative studies with [1,2,4]triazolo[1,5-a]pyrimidine analogs reveal scaffold-specific selectivity .
Q. How can computational modeling guide the optimization of pharmacokinetic properties in derivatives?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. ADMET predictors (e.g., SwissADME) optimize logP (2.1–3.5), polar surface area (<90 Ų), and CYP450 inhibition profiles. MD simulations (GROMACS) assess membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
